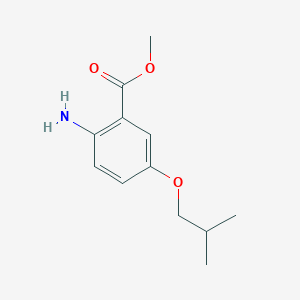

Methyl 2-amino-5-isobutoxybenzoate

説明

科学的研究の応用

Methyl 2-amino-5-isobutoxybenzoate is a chemical compound with potential applications in various scientific research areas. Although the compound itself was not directly found in the research, related compounds have been studied for their effects and applications. Below are summarized applications based on research involving chemically related compounds, which may offer insights into the potential uses of Methyl 2-amino-5-isobutoxybenzoate in scientific research.

Estrogenic Activity Studies

Research on isobutylparaben, a compound structurally related to Methyl 2-amino-5-isobutoxybenzoate, has shown it possesses estrogenic activity in vitro and in vivo. Isobutylparaben was able to displace estradiol from estrogen receptors and increase expression of estrogen-responsive genes in MCF7 breast cancer cells. This suggests a potential for studying Methyl 2-amino-5-isobutoxybenzoate in the context of endocrine activity and its implications for health and disease. The implications of such estrogenic activities have been explored in the context of preservatives in cosmetics, pharmaceuticals, and foods, indicating a broader interest in the safety and biological impact of chemically related compounds (Darbre et al., 2002).

Applications in Drug Degradation Studies

Another study focused on the degradation of mebendazole, a drug used as an anthelmintic, highlighted the analytical method for identifying its degradation product, 2-amino-5-benzoylbenzimidazole. This research points towards the relevance of Methyl 2-amino-5-isobutoxybenzoate in pharmaceutical stability studies, especially in understanding how related compounds degrade over time and under various conditions, thereby ensuring the efficacy and safety of pharmaceuticals (Al-Kurdi et al., 1999)

Polymer Synthesis and Drug Delivery Systems

In the realm of materials science and drug delivery, research involving the polymerization processes for creating novel materials indicates potential applications for Methyl 2-amino-5-isobutoxybenzoate. For example, the study on N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates the versatility of aminoalcohols in synthesizing polymeric materials. Such methodologies could be applied to Methyl 2-amino-5-isobutoxybenzoate for generating new polymeric structures or drug delivery systems, offering a platform for controlled release and targeted delivery of therapeutic agents (Bakkali-Hassani et al., 2018).

Antitumor Properties and Mechanistic Insights

Research on 2-(4-aminophenyl)benzothiazoles, which share a structural motif with Methyl 2-amino-5-isobutoxybenzoate, has elucidated their antitumor properties and mechanisms of action. These compounds exhibit selective, potent antitumor properties, with studies highlighting the role of cytochrome P450 enzymes in their metabolic activation and deactivation. This suggests potential for Methyl 2-amino-5-isobutoxybenzoate to be explored in oncological research, particularly in the design of new antitumor agents with specific metabolic pathways for activation and deactivation, thereby enhancing therapeutic efficacy and reducing toxicity (Bradshaw et al., 2002).

特性

IUPAC Name |

methyl 2-amino-5-(2-methylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)7-16-9-4-5-11(13)10(6-9)12(14)15-3/h4-6,8H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAIUVDAOGMWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

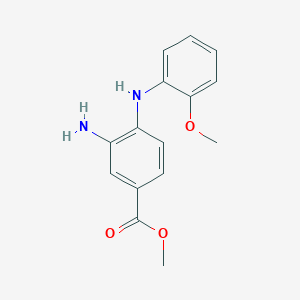

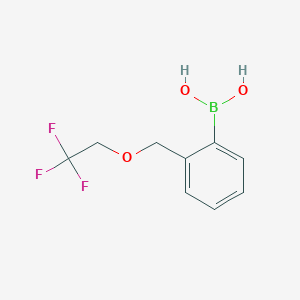

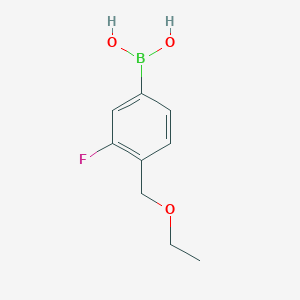

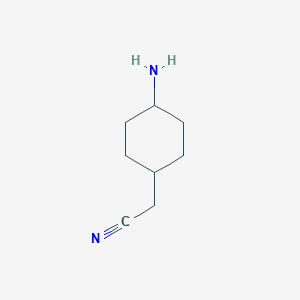

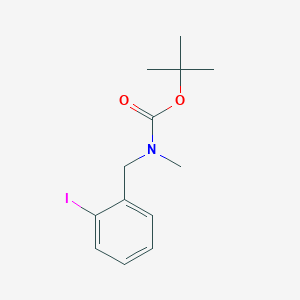

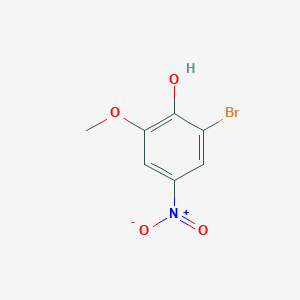

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

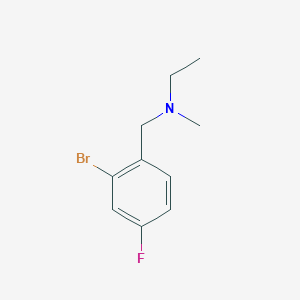

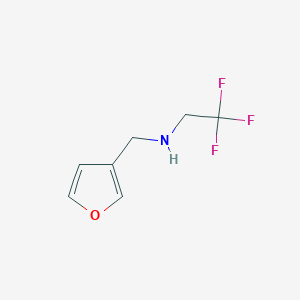

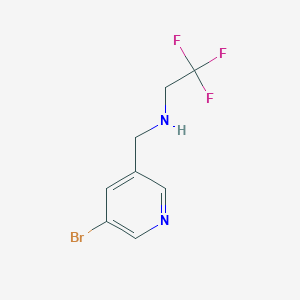

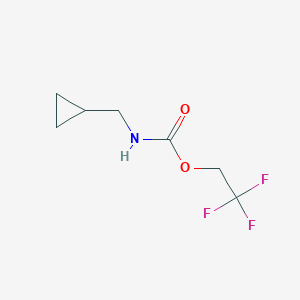

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)

![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)

![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)